NH-3

Thyroid Hormone Receptor TRβ Selectivity Binding Affinity

NH-3 (CAS 447415-26-1) is an orally active, reversible antagonist of the thyroid hormone receptor (THR) with an IC₅₀ of 55 nM. Derived from the TRβ-selective thyromimetic GC-1, it features a 5′-phenylethynyl extension that sterically disrupts coactivator recruitment to the ligand-binding domain, thereby inhibiting triiodothyronine (T₃)-dependent transcriptional activation.

Molecular Formula C28H27NO6
Molecular Weight 473.5 g/mol
CAS No. 447415-26-1
Cat. No. B8228610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-3
CAS447415-26-1
Molecular FormulaC28H27NO6
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O
InChIInChI=1S/C28H27NO6/c1-17(2)25-14-21(15-26-18(3)11-24(12-19(26)4)35-16-27(30)31)13-22(28(25)32)8-5-20-6-9-23(10-7-20)29(33)34/h6-7,9-14,17,32H,15-16H2,1-4H3,(H,30,31)
InChIKeyIXMROOKFPWGDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NH-3 (CAS 447415-26-1): Thyroid Hormone Receptor Antagonist for TRβ-Mediated Signaling Studies


NH-3 (CAS 447415-26-1) is an orally active, reversible antagonist of the thyroid hormone receptor (THR) with an IC₅₀ of 55 nM [1]. Derived from the TRβ-selective thyromimetic GC-1, it features a 5′-phenylethynyl extension that sterically disrupts coactivator recruitment to the ligand-binding domain, thereby inhibiting triiodothyronine (T₃)-dependent transcriptional activation [2]. NH-3 demonstrates negligible agonist activity and improved TR binding affinity relative to earlier antagonists, establishing it as the prototypical small-molecule TR antagonist for probing thyroid hormone signaling in vitro and in vivo [3].

Why NH-3 Cannot Be Substituted with Generic TR Ligands or Agonists


Thyroid hormone receptor ligands exhibit profound functional divergence based on minor structural modifications to the thyronine scaffold. Agonists like GC-1 (sobetirome, EC₅₀ = 0.16 μM for TRβ) and T₃ (Kᵢ ≈ 2.33 nM) promote coactivator recruitment and transcriptional activation, whereas NH-3 acts as a pure antagonist by sterically blocking the coactivator binding surface [1][2]. Closely related 5′-phenylethynyl analogs such as NH-5, NH-7, NH-9, NH-11, and NH-23 exhibit significantly reduced antagonist potency compared to NH-3, and many congeners display partial or mixed agonist/antagonist activity that confounds experimental interpretation [3]. Substituting NH-3 with a generic TR ligand—whether agonist or weaker antagonist—therefore introduces qualitatively different signaling outcomes, precluding meaningful comparison of receptor pharmacology across studies.

Quantitative Differentiation of NH-3 from Comparator TR Ligands


NH-3 Exhibits Subtype-Selective TRβ Binding with Nanomolar Affinity

NH-3 demonstrates potent binding to thyroid hormone receptors with an IC₅₀ of 55 nM in competition binding assays [1]. In contrast, the parental agonist GC-1 (sobetirome) binds TRβ-1 with an EC₅₀ of 0.16 μM (160 nM) and TRα-1 with an EC₅₀ of 0.58 μM (580 nM), indicating that NH-3 retains high affinity while reversing functional activity from agonism to antagonism [2]. Furthermore, NH-3 exhibits modest selectivity for the TRβ isoform over TRα, a property shared with GC-1 but critical for applications where TRα-mediated cardiac effects must be minimized [3].

Thyroid Hormone Receptor TRβ Selectivity Binding Affinity Nuclear Receptor Pharmacology

NH-3 Is the Most Potent Antagonist in the 5′-Phenylethynyl GC-1 Series

Among sixteen synthesized 5′-phenylethynyl GC-1 derivatives, NH-3 is identified as the most potent thyroid hormone antagonist reported [1]. A systematic Hammett analysis revealed that antagonist potency correlates linearly with the electron-withdrawing sigma (σ) value of the para-substituent on the 5′-aryl ring, with the p‑nitro group (σ = 0.78) conferring maximal antagonist activity [2]. Analogs NH-5, NH-7, NH-9, NH-11, and NH-23 retain full antagonist character but exhibit reduced potency relative to NH-3, demonstrating that while the nitro group is not absolutely required for antagonism, it provides the highest potency within this chemotype [3].

Structure-Activity Relationship Antagonist Potency TR Modulation Hammett Analysis

NH-3 Demonstrates Validated In Vivo Antagonist Efficacy in a Whole-Organism Model

NH-3 is the first thyroid hormone antagonist to demonstrate potent inhibition of thyroid hormone action in both cell culture and whole-animal assays [1]. In the Xenopus laevis tadpole metamorphosis model—a thyroid hormone-dependent developmental process—NH-3 inhibited T₃-induced morphological changes in a dose-dependent manner and blocked the up-regulation of endogenous thyroid hormone-responsive genes [2]. Importantly, spontaneous metamorphosis was efficiently and reversibly arrested by NH-3 with at least the same effectiveness as methimazole, a clinically used thyroid hormone synthesis inhibitor that acts upstream of the receptor [3]. This in vivo validation distinguishes NH-3 from antagonists characterized only in vitro.

In Vivo Pharmacology Xenopus Metamorphosis Thyroid Hormone Antagonism Developmental Biology

NH-3 Displays a Distinct Coregulator Interaction Profile Compared to Other TR Ligands

NH-3 exhibits a unique coregulator interaction pattern that distinguishes it from both agonists and typical nuclear receptor antagonists. In two-hybrid assays, NH-3 prevented X. laevis TRs from binding to the p160 family coactivators GRIP-1 and SRC-1, a mechanism consistent with its antagonist function [1]. However, unlike most nuclear receptor antagonists that promote corepressor recruitment, NH-3 also blocks TR–corepressor interactions [2]. Detailed analysis in GC pituitary and HTC liver cell lines revealed that NH-3 blocks both activation function‑1 (AF‑1) and AF‑2 activities while producing cell-type-specific effects on coregulator recruitment, including partial agonist activity at the spot 14 promoter in liver cells [3]. This context-dependent modulation is not observed with agonists like T₃ or GC-1.

Coactivator Recruitment Corepressor Binding TR Antagonism Mechanism AF‑2 Domain

NH-3 Demonstrates Antiproliferative Efficacy in Prostate Cancer Models

In a recent study, TRβ was identified as a driver of prostate cancer growth, and blocking TRβ with NH-3 significantly reduced tumor cell proliferation both in vitro and in vivo [1]. In mouse models of castration-resistant prostate cancer (CRPC), NH-3 treatment resulted in smaller tumors or slower tumor progression [2]. Mechanistically, NH-3 disrupted the androgen receptor (AR) signaling pathway, which is central to CRPC pathogenesis [3]. Notably, combining NH-3 with enzalutamide—a standard-of-care AR antagonist—achieved stronger inhibition of AR activity than either agent alone, suggesting synergistic therapeutic potential [4]. This antiproliferative activity has not been reported for other TR antagonists and represents a distinct application-specific advantage.

Prostate Cancer TRβ Inhibition Castration-Resistant Prostate Cancer Androgen Receptor Signaling

NH-3 Synthesis Has Been Optimized for Improved Accessibility

An improved synthetic route to NH-3 was developed from a common intermediate in the sobetirome pathway, enabling more rapid and efficient production of the antagonist [1]. This optimized synthesis provides access to an advanced intermediate that facilitates antagonist analog production in the final bond-forming step, a strategic advantage over the original multi-step synthesis that required de novo construction of the entire thyronine scaffold [2]. While this does not represent a direct comparator-based differentiation in biological activity, the enhanced synthetic accessibility reduces procurement lead times and cost, making NH-3 a more practical choice for large-scale or repeat studies compared to custom-synthesized analogs that lack optimized routes [3].

Chemical Synthesis Analogue Development Isotopic Labeling Medicinal Chemistry

Optimal Use Cases for NH-3 Based on Differentiated Evidence


In Vivo Studies of Thyroid Hormone Receptor Function in Xenopus Metamorphosis

NH-3 is the only TR antagonist with validated whole-organism efficacy in the Xenopus laevis tadpole model, where it arrests both induced and spontaneous metamorphosis with potency comparable to methimazole [1][2]. This model is widely used for developmental biology and endocrine disruption research; NH-3 enables receptor-level interrogation of T₃ signaling without the systemic confounding effects of synthesis inhibitors [3].

Investigation of TRβ-Specific Signaling Pathways in Metabolic and Cardiovascular Research

NH-3 exhibits modest selectivity for TRβ over TRα, with nanomolar binding affinity (IC₅₀ = 55 nM) [1][2]. Given that TRβ predominantly regulates cholesterol homeostasis and TSH feedback while TRα controls cardiac rate, NH-3 is the antagonist of choice for studies aiming to dissect TRβ-mediated effects on lipid metabolism and energy expenditure without direct TRα-mediated cardiac interference [3].

Prostate Cancer Research Targeting TRβ-AR Crosstalk

Recent evidence demonstrates that TRβ inhibition with NH-3 reduces tumor cell growth and disrupts androgen receptor signaling in castration-resistant prostate cancer models [1]. NH-3 is the only TR antagonist with documented antiproliferative activity in this disease context, making it essential for preclinical studies exploring TRβ as a therapeutic target in prostate cancer [2].

Structure-Activity Relationship Studies of TR Modulation

As the most potent antagonist in the 5′-phenylethynyl GC-1 series, NH-3 serves as the reference standard for evaluating new TR modulators [1][2]. Its well-characterized Hammett relationship (antagonist potency ∝ σ) and optimized synthetic accessibility via the common sobetirome intermediate make NH-3 the logical comparator for any novel TR antagonist candidate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.